2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for research in medicinal chemistry.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes such as proliferation, migration, and apoptosis .
Result of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate involves multiple steps. One common method includes the reaction of o-hydroxyacetophenone with carbon disulfide and potassium carbonate in the presence of bromoethane, followed by the reaction with 2-acetylthiophene and t-butoxide in dimethyl sulfoxide (DMSO). The reaction mixture is then subjected to chromatographic separation to obtain the desired product .
Chemical Reactions Analysis
2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the thiophene ring.
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: Another chromene derivative with a thiophene ring but differs in the position of the functional groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5S/c17-12(14-6-3-7-22-14)9-20-15(18)11-8-10-4-1-2-5-13(10)21-16(11)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKGUPIYIPJKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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